Aqueous Solubility Enhancement: >100-Fold Increase vs. Parent Carbidopa Enables Concentrated Subcutaneous Infusion Solutions
Foscarbidopa is a monophosphate prodrug specifically designed to overcome the poor aqueous solubility of the parent compound carbidopa, which is a critical barrier to developing high-concentration, stable subcutaneous infusion formulations. The addition of the phosphate moiety increases the solubility of the carbidopa component by more than 100-fold compared to the parent drug [1]. This dramatic increase enables the formulation of a highly concentrated foslevodopa/foscarbidopa solution suitable for continuous subcutaneous infusion [1].
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | >100-fold increase in solubility vs. parent carbidopa (exact mg/mL not reported in provided sources) |
| Comparator Or Baseline | Carbidopa (parent compound) |
| Quantified Difference | >100-fold higher solubility |
| Conditions | Comparative solubility assessment; exact pH and temperature not specified |
Why This Matters
This solubility enhancement is the single most important differentiator for procurement, as it directly enables the formulation of Foscarbidopa into high-concentration solutions for continuous subcutaneous infusion, an application fundamentally inaccessible to generic carbidopa.
- [1] GPnotebook. Foslevodopa/foscarbidopa in Parkinson's disease. 2023. View Source
